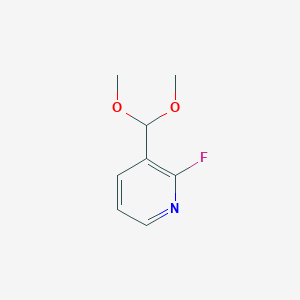

3-(Dimethoxymethyl)-2-fluoropyridine

Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Pyridine and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. acs.orgnih.gov The introduction of fluorine into the pyridine ring can dramatically alter a molecule's physicochemical and biological properties. nih.govnbinno.com

Fluorination can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the in vivo half-life of a drug candidate. nih.gov

Increased Lipophilicity: The incorporation of fluorine can enhance a molecule's ability to pass through biological membranes, potentially improving bioavailability. nbinno.com

Modulation of Basicity: The high electronegativity of fluorine withdraws electron density from the pyridine ring, reducing the basicity of the nitrogen atom. This can be crucial for optimizing drug-receptor interactions and avoiding off-target effects. nih.gov

Altered Binding Affinities: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of a molecule to its biological target. nbinno.com

The position of the fluorine atom on the pyridine ring is critical. In 2-fluoropyridines, the fluorine atom activates the 2-position for nucleophilic aromatic substitution (SNAr) reactions, making it a valuable precursor for introducing a wide range of substituents. acs.orgnih.gov This reactivity makes fluorinated pyridines powerful tools for medicinal chemists in the lead optimization phase of drug discovery. nih.govresearchgate.net

Table 1: Impact of Fluorine Substitution on Pyridine Properties

| Property | Effect of Fluorination | Rationale |

| Basicity (pKa) | Decreased | Strong electron-withdrawing nature of fluorine reduces electron density on the nitrogen atom. |

| Metabolic Stability | Increased | High strength of the C-F bond resists enzymatic cleavage. |

| Lipophilicity | Generally Increased | Can improve membrane permeability and bioavailability. |

| Reactivity | Activates the ring for SNAr | Fluorine is a good leaving group in nucleophilic aromatic substitution reactions. |

Strategic Utility of the Dimethoxymethyl Functional Group as a Synthetic Handle

The dimethoxymethyl group, an acetal (B89532) of formaldehyde, serves as a "masked" or protected form of an aldehyde. wikipedia.orgyoutube.com Aldehydes are highly versatile functional groups but are also reactive and can undergo undesired side reactions under various conditions. Protecting the aldehyde as an acetal allows chemists to perform reactions on other parts of the molecule without affecting the aldehyde. libretexts.org

The key advantages of using the dimethoxymethyl group as a synthetic handle include:

Stability: Acetals are stable to a wide range of reaction conditions, including strongly basic and nucleophilic reagents like Grignard reagents and organolithiums, as well as many oxidizing and reducing agents. libretexts.orgorganic-chemistry.org

Mild Deprotection: The aldehyde can be readily regenerated from the acetal under mild acidic conditions, often with high yields. wikipedia.orgorganic-chemistry.org This orthogonality allows for selective deprotection in the presence of other acid-sensitive groups.

This protecting group strategy is fundamental in multi-step organic synthesis, enabling the construction of complex molecules by controlling the reactivity of different functional groups at various stages. organic-chemistry.org

Research Landscape and Context of 3-(Dimethoxymethyl)-2-fluoropyridine

While extensive research exists on fluoropyridines and dimethoxymethyl acetals individually, dedicated studies on this compound are not widely available in the public domain. Its significance is primarily as a specialized building block, likely synthesized and utilized as an intermediate in more complex target molecules within pharmaceutical and agrochemical research. The existence of a CAS number (2222511-97-7) confirms its identity as a known chemical entity. sigmaaldrich.com

The synthesis of this compound would logically proceed from its corresponding aldehyde, 2-fluoro-3-formylpyridine (B1366415). This precursor can be prepared through various synthetic routes, often involving the oxidation of the corresponding alcohol or other transformations of functionalized pyridines. Once 2-fluoro-3-formylpyridine is obtained, a standard acid-catalyzed reaction with methanol (B129727) would yield the desired this compound.

The synthetic utility of this compound lies in the sequential or combined reactivity of its two key functional groups. For instance:

The fluorine atom at the 2-position can be displaced by a nucleophile in an SNAr reaction to introduce a new substituent.

Subsequently, the dimethoxymethyl group can be deprotected to reveal the aldehyde, which can then undergo a wide range of transformations, such as Wittig reactions, reductive aminations, or further oxidations.

This bifunctional nature allows this compound to serve as a linchpin in the assembly of complex substituted pyridine derivatives, making it a valuable, albeit specialized, tool for synthetic chemists. The related compound, 5-bromo-3-(dimethoxymethyl)-2-fluoropyridine, is also commercially available, suggesting the utility of this scaffold in creating diverse chemical libraries through further reactions at the bromine position, such as cross-coupling reactions. sigmaaldrich.com

Table 2: Potential Synthetic Transformations of this compound

| Reagent/Condition | Transformation | Functional Group Involved |

| Nucleophile (e.g., R-NH2, R-OH) | Nucleophilic Aromatic Substitution | 2-Fluoro group |

| Mild Aqueous Acid (e.g., HCl/H2O) | Deprotection to Aldehyde | Dimethoxymethyl group |

| Grignard Reagent (R-MgBr) | No Reaction (if anhydrous) | Stable to nucleophiles |

| Organolithium Reagent (R-Li) | No Reaction (if anhydrous) | Stable to strong bases |

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethoxymethyl)-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c1-11-8(12-2)6-4-3-5-10-7(6)9/h3-5,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDABEGNPAGWQKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(N=CC=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Dimethoxymethyl 2 Fluoropyridine

Reactivity of the 2-Fluoro Substituent on the Pyridine (B92270) Ring

The fluorine atom at the 2-position of the pyridine ring is a key site of reactivity, primarily due to the electron-deficient nature of the pyridine ring, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine makes the C-F bond strong, yet the carbon atom it is attached to is highly susceptible to nucleophilic attack. This reactivity is further influenced by the presence of the nitrogen atom in the ring, which helps to stabilize the intermediate formed during the substitution process.

Nucleophilic Displacement Reactions (SNAr) with Various Nucleophiles

The 2-fluoro substituent in 2-fluoropyridine (B1216828) derivatives is readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine, highlighting the enhanced reactivity of the fluoro-substituted compound. nih.govacs.org This increased reactivity allows for milder reaction conditions, which is beneficial when working with complex molecules. nih.govacs.org

A range of nucleophiles can be employed in these reactions, including alkoxides, amines, and pyrazoles, leading to the formation of 2-alkoxy-, 2-amino-, and 2-pyrazolyl-substituted pyridines, respectively. nih.govacs.org For instance, 2-fluoropyridine can react with nucleophiles derived from butanol, morpholine, and indole (B1671886) to yield the corresponding 2-substituted analogues. nih.govacs.org The efficiency of these reactions can be influenced by the electronic properties of other substituents on the pyridine ring.

| Nucleophile | Product | Reference |

| Sodium Ethoxide | 2-Ethoxypyridine | nih.govacs.org |

| Butanol | 2-Butoxypyridine | nih.govacs.org |

| Morpholine | 2-Morpholinopyridine | nih.govacs.org |

| Indole | 2-(Indol-1-yl)pyridine | nih.govacs.org |

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Negishi)

The 2-fluoro substituent can also participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: This reaction involves the coupling of the fluoropyridine with an organoboron compound. While C-F bonds are generally strong and less reactive in Suzuki couplings compared to other halides, reactions involving highly electron-deficient organofluorine compounds can proceed, often in the presence of a base. mdpi.com For example, the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) with hetero(aryl) boronic acids and esters can be achieved using a Pd(dppf)Cl2 catalyst. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the fluoropyridine with an amine. The development of specialized ligands has expanded the scope of this reaction to include a wide variety of amines and aryl halides. wikipedia.org The reaction typically proceeds via oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org

Negishi Coupling: The Negishi coupling reaction pairs the fluoropyridine with an organozinc compound. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp2 carbon atoms. wikipedia.orgresearchgate.net Palladium catalysts are generally preferred for their higher yields and functional group tolerance. wikipedia.org While fluoro-substituted reagents are typically inert in Negishi couplings, the reaction's scope has been expanded to include various organic halides. orgsyn.org

| Reaction | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki Coupling | Organoboron compounds | Palladium catalysts | Biaryls, etc. |

| Buchwald-Hartwig Amination | Amines | Palladium catalysts with specialized phosphine (B1218219) ligands | Aryl amines |

| Negishi Coupling | Organozinc compounds | Palladium or Nickel catalysts | Biaryls, alkyl-aryl compounds, etc. |

Strategies for Carbon-Fluorine Bond Activation

Activating the strong carbon-fluorine bond is a significant area of research. Transition metal complexes, particularly those of nickel, palladium, and platinum, have been shown to mediate the cleavage of C-F bonds. acs.orgresearchgate.netnih.gov The outcome of the competition between C-F and C-H bond activation is highly dependent on the metal center. acs.orgresearchgate.netnih.gov For instance, nickel complexes often favor C-F bond activation, while platinum is more effective for C-H bond activation. york.ac.uk

One strategy involves the oxidative addition of the C-F bond to a low-valent metal center. acs.orgresearchgate.netnih.gov In some cases, the phosphine ligands used in the catalytic system can act as fluorine acceptors, facilitating the C-F bond cleavage. acs.orgresearchgate.netnih.gov Another approach involves the use of zirconocene (B1252598) derivatives, which can selectively cleave the C-F bond at the 2-position of fluorinated pyridines, leading to the formation of new Zr-F and C-C bonds. acs.org

Transformations Involving the Dimethoxymethyl Group

The dimethoxymethyl group at the 3-position is an acetal (B89532), which serves as a protecting group for an aldehyde functionality. This group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the aldehyde. chemistrysteps.com

Acid- or Base-Catalyzed Deprotection to the Aldehyde Functionality

The most common method for the deprotection of the dimethoxymethyl group is through acid-catalyzed hydrolysis. masterorganicchemistry.com Treatment with aqueous acid efficiently converts the acetal back to the corresponding aldehyde. masterorganicchemistry.comresearchgate.net A variety of acidic catalysts can be employed, including Brønsted acids and Lewis acids. core.ac.ukunt.edu While less common, some methods for acetal deprotection under mildly basic or neutral conditions have been developed, utilizing reagents like catalytic cerium ammonium (B1175870) nitrate (B79036) at pH 8 or β-cyclodextrin in a purely aqueous system. core.ac.ukunt.edu

| Condition | Reagents | Product |

| Acidic | Aqueous Acid (e.g., HCl, H2SO4) | 2-Fluoro-3-pyridinecarboxaldehyde |

| Mildly Basic | Cerium Ammonium Nitrate (pH 8) | 2-Fluoro-3-pyridinecarboxaldehyde |

| Neutral | β-Cyclodextrin (in water) | 2-Fluoro-3-pyridinecarboxaldehyde |

Subsequent Derivatizations of the Aldehyde Intermediate

Once deprotected, the resulting 2-fluoro-3-pyridinecarboxaldehyde is a versatile intermediate for a variety of subsequent chemical transformations. The aldehyde group can undergo numerous reactions typical of aldehydes, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Some common derivatizations include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-fluoro-3-pyridinecarboxylic acid.

Reduction: Reduction of the aldehyde yields the corresponding alcohol, (2-fluoro-3-pyridyl)methanol.

Reductive Amination: Reaction with an amine in the presence of a reducing agent provides the corresponding amine derivative.

Wittig Reaction: The Wittig reaction with a phosphorus ylide can be used to form an alkene.

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles, such as amines to form imines (Schiff bases), or with active methylene (B1212753) compounds in Knoevenagel or aldol-type condensations. guidechem.com

These derivatizations highlight the synthetic utility of the aldehyde intermediate, which serves as a key building block in the synthesis of a diverse array of substituted pyridine compounds. exsyncorp.com

Electronic and Steric Influence of the Dimethoxymethyl Group on Pyridine Reactivity

The reactivity of the pyridine ring in 3-(Dimethoxymethyl)-2-fluoropyridine is significantly modulated by the electronic and steric characteristics of its substituents. The fluorine atom at the C2 position is a strongly electronegative, electron-withdrawing group, which decreases the electron density of the aromatic system. This deactivation makes the ring less susceptible to electrophilic attack compared to unsubstituted pyridine. pearson.comrsc.org

Conversely, the dimethoxymethyl group at the C3 position, an acetal, exhibits a more complex electronic influence. While the oxygen atoms are electronegative, their lone pairs can participate in resonance, donating electron density to the ring. This effect, however, is generally weaker than the inductive withdrawal. The primary influence of the dimethoxymethyl group is steric. Its bulkiness can hinder the approach of reagents to the adjacent C2 and C4 positions, thereby directing reactions to other sites. In metal-coordinated complexes, the steric profile of substituents on the pyridine ring can influence the geometry and bond lengths around the metal center. nih.govresearchgate.net

The combined presence of the C2-fluoro and C3-dimethoxymethyl groups creates a unique reactivity profile. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, a key aspect of its dearomatization chemistry.

Dearomatization and Reduction Pathways of Fluoropyridine Systems

Dearomatization of the fluoropyridine core is a critical transformation for accessing valuable saturated heterocycles like fluorinated piperidines, which are significant motifs in medicinal chemistry. nih.govspringernature.com

Nucleophilic Dearomatization Reactions

Nucleophilic dearomatization of pyridines is a challenging process due to the inherent stability of the aromatic ring. nih.govacs.org To facilitate this, the pyridine ring must be activated. For fluoropyridines, the strongly electron-withdrawing fluorine atom already renders the ring more electrophilic and susceptible to nucleophilic attack, particularly for nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Further activation can be achieved by N-functionalization of the pyridine nitrogen with acyl, sulfonyl, or alkyl groups, forming pyridinium (B92312) salts. These salts are highly electrophilic and readily undergo addition by a wide range of nucleophiles. mdpi.comresearchgate.net The regioselectivity of the nucleophilic attack (typically at the C2, C4, or C6 positions) is influenced by the nature of the activating group, the nucleophile, and the substituents on the ring. mdpi.com Transition metals, such as copper, have also been employed to catalyze nucleophilic dearomatization processes under milder conditions. nih.govacs.org

Table 1: Examples of Nucleophilic Dearomatization Approaches for Pyridine Systems This table presents generalized data for pyridine systems to illustrate common methodologies.

| Activation Method | Nucleophile Type | Regioselectivity | Reference |

|---|---|---|---|

| N-Acylpyridinium Salt | Organometallic Reagents (e.g., Grignard, Organozinc) | C2 or C4 | mdpi.com |

| N-Acylpyridinium Salt | Enolates / Silyl Ketene Acetals | C4 | mdpi.com |

| Copper Catalysis | Styrenes with Hydrosilane | C4 | mdpi.com |

Asymmetric Dearomatization and Chirality Induction

The synthesis of enantioenriched piperidine (B6355638) derivatives necessitates asymmetric dearomatization strategies. This is often achieved through catalysis, where a chiral catalyst guides the nucleophilic addition to the pyridine ring, thereby inducing chirality. mdpi.com

Pioneering work in this area has utilized chiral anion-binding catalysts, such as thioureas, to control the enantioselective addition of nucleophiles to in situ-generated N-acylpyridinium ions. nih.gov Another successful approach involves using chiral copper complexes to catalyze the regioselective and enantioselective addition of nucleophiles to pyridines. mdpi.com The chiral environment created by the catalyst's ligands dictates the facial selectivity of the attack, leading to the formation of one enantiomer over the other. The coordination of an achiral substrate to a chiral metal complex can induce a twisted, chiral conformation in the substrate, which is a key step in enantioselectivity. rsc.orgrsc.org

Catalytic Hydrogenation and Selective Reduction of the Pyridine Ring

Catalytic hydrogenation is a direct method for the reduction of the fluoropyridine ring to the corresponding fluoropiperidine. This transformation is valuable but challenging due to potential catalyst poisoning by the nitrogen heterocycle and the risk of hydrodefluorination (loss of the fluorine atom). springernature.com

Various heterogeneous catalysts, including those based on palladium, platinum, and rhodium, have been successfully employed. nih.govresearchgate.netliverpool.ac.uk Palladium-catalyzed hydrogenations, often using Pd/C or Pd(OH)₂, have proven robust for reducing fluoropyridines, demonstrating chemoselectivity where other aromatic systems like benzene (B151609) rings are tolerated. nih.gov These hydrogenations typically proceed with cis-diastereoselectivity, yielding all-cis-substituted piperidines. nih.govspringernature.com Rhodium catalysts, such as Rh₂O₃, are also highly active for the hydrogenation of a broad range of functionalized pyridines under mild conditions. liverpool.ac.uk A two-step, one-pot dearomatization-hydrogenation process using a rhodium catalyst with a borane (B79455) reagent has also been developed to overcome issues of catalyst poisoning and hydrodefluorination. springernature.com

Table 2: Catalytic Systems for Hydrogenation of Fluoropyridines This table summarizes general findings for fluoropyridine hydrogenation.

| Catalyst | Key Features | Product Stereochemistry | Reference |

|---|---|---|---|

| Pd/C, Pd(OH)₂ | Robust, chemoselective over benzene rings. | cis-selective | nih.gov |

| PtO₂ | Effective under acidic conditions (acetic acid). | - | researchgate.net |

| Rhodium-CAAC | Used in a one-pot dearomatization-hydrogenation sequence with HBpin. | all-cis | springernature.comnih.gov |

Electrophilic and Radical Reactions of the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. pearson.comquimicaorganica.orgaklectures.com The presence of the electron-withdrawing fluorine atom in this compound further deactivates the ring. EAS reactions on pyridine, when they do occur, require harsh conditions and generally proceed at the C3 and C5 positions to avoid placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. quimicaorganica.orgaklectures.com Friedel-Crafts alkylations and acylations are typically not feasible as the Lewis acid catalyst coordinates to the nitrogen lone pair, leading to even greater deactivation. quimicaorganica.org

Radical reactions offer an alternative pathway for functionalization. The photoredox-mediated coupling of radical precursors with C-C multiple bonds is a modern method for forming complex structures. acs.org For fluoropyridines, radical processes have been explored, and the electronic structure of fluoropyridine radical cations has been studied. acs.orgtum.de Photochemical reactions of 2-fluoropyridine with amines can proceed via radical pathways, although nucleophilic displacement often competes or dominates. psu.edu

Advanced Spectroscopic and Structural Characterization of 3 Dimethoxymethyl 2 Fluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No published data available.

¹H, ¹³C, and ¹⁹F NMR Analysis for Chemical Shift and Coupling Patterns

No published data available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

No published data available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No published data available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published data available.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

No published data available.

X-ray Crystallography for Definitive Solid-State Structure Determination

No published data available.

Until research on the synthesis and characterization of "3-(Dimethoxymethyl)-2-fluoropyridine" is conducted and published in peer-reviewed sources, a detailed and scientifically accurate article on its spectroscopic and structural properties cannot be provided.

Complementary Spectroscopic Methods (e.g., Infrared, UV-Vis Spectroscopy)

Infrared and UV-Vis spectroscopy are instrumental in elucidating the structural features and electronic properties of organic molecules. For this compound, these techniques would provide valuable information regarding its functional groups and conjugated system.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb IR radiation at characteristic frequencies, providing a "fingerprint" of the molecule. The IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its constituent parts: the fluoropyridine ring and the dimethoxymethyl group.

Expected Characteristic IR Absorption Bands:

C-F Stretch: The carbon-fluorine bond in fluorinated aromatic compounds typically gives rise to a strong absorption band. For 2-fluoropyridine (B1216828), the C-F stretching frequency is observed in the region of 1250-1150 cm⁻¹. A similar strong absorption band would be anticipated for this compound in this range.

Pyridine (B92270) Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations within the aromatic ring are expected to appear in the 1600-1400 cm⁻¹ region.

C-H Stretching Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. For the dimethoxymethyl group, aliphatic C-H stretching vibrations are expected in the 2950-2850 cm⁻¹ range.

C-O Stretching Vibrations: The C-O single bonds of the dimethoxymethyl group will produce strong absorption bands, typically in the 1150-1050 cm⁻¹ region.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the aliphatic C-H bonds of the methoxy (B1213986) groups would be observed at lower frequencies.

A hypothetical data table summarizing the expected key IR absorptions for this compound is presented below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Aliphatic C-H (methoxy) | Stretching | 2950-2850 | Medium |

| C=C and C=N (pyridine ring) | Stretching | 1600-1400 | Medium-Strong |

| C-F | Stretching | 1250-1150 | Strong |

| C-O (dimethoxymethyl) | Stretching | 1150-1050 | Strong |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions of the fluoropyridine ring. The substitution on the pyridine ring can influence the position and intensity of these absorption bands. The fluorine atom, being an auxochrome, and the dimethoxymethyl group may cause a slight shift in the λmax compared to unsubstituted pyridine. Typically, pyridine and its simple derivatives exhibit absorption bands in the UV region. It is anticipated that this compound would show absorption maxima in the 200-300 nm range.

A hypothetical UV-Vis data table is provided below, outlining the expected electronic transitions.

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π | 200-280 | Ethanol (B145695)/Methanol (B129727) |

| n → π | >280 | Non-polar solvent |

It is important to note that the exact positions of the IR absorption bands and UV-Vis absorption maxima can be influenced by factors such as the solvent used and the physical state of the sample. The data presented here are based on theoretical expectations and comparisons with similar known compounds. Experimental verification is necessary for precise characterization.

Computational Investigations and Mechanistic Insights

Prediction of Regioselectivity and Stereoselectivity

Further experimental and computational research is required to elucidate the specific chemical properties and reactive behavior of 3-(Dimethoxymethyl)-2-fluoropyridine.

Modeling of Enantioselective and Diastereoselective Transformations

When this compound is involved in reactions that generate new stereocenters, computational modeling becomes crucial for understanding the origins of enantioselectivity and diastereoselectivity. Through techniques such as quantum mechanics/molecular mechanics (QM/MM) and DFT, it is possible to model the interactions between the substrate, a chiral catalyst, and reagents in the transition state.

These models can help to identify the key non-covalent interactions, such as hydrogen bonds or steric repulsions, that dictate the stereochemical outcome. For example, in a hypothetical enantioselective reduction of a prochiral ketone derivative of this compound, computational analysis could reveal why a particular chiral catalyst favors the formation of one enantiomer over the other. By calculating the energy difference between the diastereomeric transition states leading to the (R) and (S) products, the enantiomeric excess (ee) of the reaction can be predicted.

A hypothetical modeling study of a diastereoselective addition to a derivative of this compound could yield the following energetic data, explaining the observed product ratio.

Table 2: Hypothetical Calculated Energy Barriers for Diastereoselective Reaction

| Diastereomeric Transition State | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio (syn:anti) |

| TS-syn | 12.5 | 95:5 |

| TS-anti | 14.8 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are critical determinants of its reactivity and interaction with other molecules. Conformational analysis, using methods ranging from molecular mechanics to high-level ab initio calculations, can identify the most stable conformations of the molecule and the energy barriers to rotation around its single bonds. cwu.edu

Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of the molecule over time in a given environment, such as in a solvent or interacting with a biological macromolecule. nih.gov These simulations can reveal the preferred conformations in solution and how the molecule's shape fluctuates. For this compound, MD simulations could be used to study the orientation of the dimethoxymethyl group relative to the pyridine (B92270) ring and how this is influenced by the solvent.

Understanding the conformational landscape is particularly important in the context of designing molecules for specific applications, such as enzyme inhibitors, where a particular conformation may be required for effective binding.

Table 3: Hypothetical Conformational Energy Profile of this compound

| Dihedral Angle (C2-C3-C-O) | Relative Energy (kcal/mol) | Conformer Description |

| 60° | 0.0 | Stable gauche conformer |

| 180° | 2.1 | Higher energy anti conformer |

| -60° | 0.0 | Stable gauche conformer |

Future Research Directions and Potential Synthetic Applications

Development of Novel and Sustainable Synthetic Routes

The future development of synthetic methodologies for 3-(Dimethoxymethyl)-2-fluoropyridine will likely focus on enhancing efficiency, sustainability, and cost-effectiveness. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research is anticipated to explore innovative and greener alternatives.

Key areas for development include:

Late-Stage C-H Fluorination: Direct C-H fluorination is an emerging and highly sought-after transformation in organic synthesis. nih.gov The development of regioselective C-H fluorination methods for pyridine (B92270) derivatives could provide a more direct and atom-economical route to 2-fluoropyridines, potentially bypassing multi-step sequences.

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and reaction control, particularly for potentially hazardous reactions like fluorination. The integration of flow chemistry for the synthesis of this compound could lead to higher yields and purity while minimizing waste.

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Future research may focus on identifying or engineering enzymes capable of catalyzing the fluorination of pyridine rings or the synthesis of key precursors, offering a highly selective and environmentally benign synthetic route.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Late-Stage C-H Fluorination | Atom economy, reduced step count | Regioselectivity, catalyst development |

| Flow Chemistry | Enhanced safety, scalability, reproducibility | Initial setup cost, optimization of flow parameters |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Enzyme discovery and engineering, substrate scope |

Table 1: Comparison of Potential Future Synthetic Strategies for this compound

Exploration of Undiscovered Reactivity Profiles and Transformation Pathways

The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing fluorine atom and the dimethoxymethyl group. While the fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), the full scope of its reactivity remains to be explored.

Future research in this area could focus on:

Novel Nucleophilic Aromatic Substitution Reactions: Investigating a broader range of nucleophiles in SNAr reactions could lead to the synthesis of novel 2-substituted pyridine derivatives. This includes exploring reactions with complex, sterically hindered nucleophiles and developing asymmetric SNAr methodologies.

Metal-Catalyzed Cross-Coupling Reactions: The C-F bond, while generally strong, can be activated under certain conditions for cross-coupling reactions. Research into developing new catalytic systems for the cross-coupling of 2-fluoropyridines would significantly expand their synthetic utility.

Transformations of the Dimethoxymethyl Group: The dimethoxymethyl group serves as a protected aldehyde. Future work will likely involve exploring a wider array of deprotection conditions and subsequent in-situ reactions of the unmasked aldehyde, such as Wittig reactions, reductive aminations, and aldol (B89426) condensations, to create diverse molecular scaffolds.

Application as a Versatile Building Block in the Synthesis of Complex Organic Molecules

Fluorinated building blocks are of paramount importance in medicinal chemistry and drug discovery. nih.govnih.govfluorochem.co.uk The structural motifs present in this compound make it an attractive starting material for the synthesis of complex, biologically active molecules.

Potential applications as a building block include:

Medicinal Chemistry: The 2-fluoropyridine (B1216828) moiety is a common feature in many pharmaceuticals due to the ability of fluorine to modulate physicochemical properties such as lipophilicity and metabolic stability. nih.gov The aldehyde functionality provides a handle for the introduction of further molecular complexity, making this compound a valuable precursor for the synthesis of novel drug candidates.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and selectivity of agrochemicals. The 2-fluoropyridine scaffold can be elaborated to create new classes of herbicides, insecticides, and fungicides.

Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The functional handles on this compound could be utilized to construct novel materials with tailored electronic and photophysical properties.

The versatility of this compound as a synthetic intermediate is highlighted by the diverse range of functional groups that can be introduced, as shown in Table 2.

| Reagent/Reaction Type | Resulting Functional Group at C2 | Resulting Functional Group at C3 (from aldehyde) |

| R-OH / NaH | Ether (O-R) | Aldehyde |

| R-NH2 | Amine (NH-R) | Aldehyde |

| R-MgBr / Pd-catalyst | Alkyl/Aryl (R) | Aldehyde |

| H2O / Acid | Hydroxyl | Aldehyde |

| Ph3P=CHR' (Wittig) | Fluorine | Alkene |

| R''NH2 / NaBH3CN | Fluorine | Amine |

Table 2: Potential Synthetic Transformations of this compound

Integration into Green Chemistry Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov Future research on this compound and its applications will undoubtedly be guided by these principles.

Key aspects of green chemistry integration include:

Use of Greener Solvents: Moving away from hazardous organic solvents towards more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.

Catalytic Methods: Prioritizing the use of catalytic methods over stoichiometric reagents to minimize waste generation. This includes the development of recyclable catalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

By embracing these principles, the synthesis and application of this compound can be made more sustainable, aligning with the broader goals of modern chemical research and industry.

Q & A

Basic Question: What are the recommended synthetic routes for 3-(dimethoxymethyl)-2-fluoropyridine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of fluoropyridine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 3-fluoro-2-(piperidin-3-yloxy)pyridine are synthesized using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases in dimethylformamide (DMF), which facilitates nucleophilic attack on fluorinated pyridine precursors . To optimize yield, control reaction temperature (60–80°C) and use anhydrous solvents to minimize hydrolysis of the dimethoxymethyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the target compound.

Basic Question: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Characterization requires a multi-technique approach:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves methoxymethyl and pyridine ring protons .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]⁺ ions) and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Basic Question: How does the dimethoxymethyl substituent influence the reactivity of 2-fluoropyridine derivatives?

Methodological Answer:

The dimethoxymethyl group acts as an electron-donating substituent, increasing electron density on the pyridine ring. This alters reactivity in:

- Substitution Reactions : Fluorine at the 2-position becomes less susceptible to nucleophilic displacement compared to unsubstituted fluoropyridines. Use stronger nucleophiles (e.g., Grignard reagents) under heated conditions .

- Coupling Reactions : The group enhances stability in Suzuki-Miyaura couplings; use Pd(PPh₃)₄ catalyst and boronic acids in toluene/ethanol .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

SAR studies should focus on:

- Substituent Variations : Synthesize analogs with modified methoxy groups (e.g., ethoxy, methylthio) to assess electronic effects on bioactivity.

- In Vitro Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., kinase inhibition) using cell lines relevant to the compound’s hypothesized mechanism .

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., enzymes with hydrophobic active sites) .

Advanced Question: What experimental strategies address low solubility of this compound in aqueous media?

Methodological Answer:

- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to maintain solubility without denaturing proteins .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl via oxidation of methoxy) while monitoring stability .

- Nanoformulation : Encapsulate in liposomes (phosphatidylcholine/cholesterol) to enhance bioavailability for cellular uptake studies .

Advanced Question: How can contradictory data on fluoropyridine derivatives’ biological activity be resolved?

Methodological Answer:

Contradictions often arise from substituent positional effects or assay variability. Mitigate by:

- Standardized Protocols : Replicate assays across multiple labs using identical cell lines (e.g., HEK293 vs. HepG2) and controls .

- Metabolic Stability Tests : Use liver microsomes to assess if metabolites (e.g., demethylated products) contribute to observed activity .

- Meta-Analysis : Cross-reference published data on analogous compounds (e.g., 3-fluoro-4-methoxypyridines) to identify trends .

Advanced Question: What computational methods predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/chloroform) to model partition coefficients (logP) .

- ADMET Prediction : Tools like SwissADME estimate absorption and toxicity profiles based on lipophilicity and polar surface area .

Advanced Question: How can researchers investigate the compound’s interaction with biological membranes?

Methodological Answer:

- Langmuir-Blodgett Monolayers : Measure surface pressure-area isotherms to assess lipid interaction thermodynamics .

- Fluorescence Anisotropy : Use DPH probes to evaluate membrane fluidity changes in liposomes post-treatment .

- Cryo-EM : Visualize membrane embedding at near-atomic resolution, though this requires milligram-scale compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.